molecular formula C10H9BrO3 B134048 2-Bromo-3',4'-(methylenedioxy)propiophenone CAS No. 52190-28-0

2-Bromo-3',4'-(methylenedioxy)propiophenone

货号: B134048
CAS 编号: 52190-28-0
分子量: 257.08 g/mol
InChI 键: NTPQGLLTGPTOAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS: 52190-28-0) is a brominated aromatic ketone featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) substituent. Its molecular formula is C₁₀H₉BrO₃, with a molar mass of 257.08 g/mol. The compound is commercially available as a pale yellow to off-white powder with a purity exceeding 98% . Key physical properties include a predicted boiling point of 345.7 ± 42.0°C and a density of 1.584 ± 0.06 g/cm³ . The bromine atom at the α-position of the propanone chain confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical precursor chemistry .

属性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQGLLTGPTOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440428
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52190-28-0
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Friedel-Crafts Acylation Followed by Bromination

This two-step approach is widely cited for its scalability and reproducibility.

Step 1: Synthesis of 1-(Benzo[d]dioxol-5-yl)propan-1-one

  • Reactants : Benzo[d]dioxole, propanoyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃).

  • Solvent : Dichloromethane (DCM).

  • Conditions : 0–5°C, 4–6 hours.

  • Yield : 70–75%.

The Friedel-Crafts acylation introduces the ketone group regioselectively at the para position of the methylenedioxy ring.

Step 2: α-Bromination with Molecular Bromine

  • Reactants : 1-(Benzo[d]dioxol-5-yl)propan-1-one, bromine (Br₂).

  • Solvent : Chloroform (CHCl₃).

  • Conditions : −10°C to 0°C, slow addition over 1 hour, stirred for 3–4 hours.

  • Workup : Quenched with sodium thiosulfate, extracted with DCM, purified via silica gel chromatography.

  • Yield : 82–87%.

Mechanistic Insight :
Bromine acts as an electrophile, targeting the α-carbon of the ketone via enolate intermediate formation. Low temperatures suppress di-bromination.

One-Pot Synthesis Using N-Bromosuccinimide (NBS)

A modified method replaces molecular bromine with NBS for safer handling and improved selectivity.

  • Reactants : 1-(Benzo[d]dioxol-5-yl)propan-1-one, NBS.

  • Initiator : Azobisisobutyronitrile (AIBN).

  • Solvent : Carbon tetrachloride (CCl₄).

  • Conditions : Reflux at 80°C, 6–8 hours.

  • Yield : 78–80%.

Advantages :

  • Reduced risk of over-bromination.

  • Easier purification due to fewer side products.

Hydrobromic Acid (HBr) with Hydrogen Peroxide

  • Reactants : HBr (48% w/w), H₂O₂ (30%).

  • Solvent : Acetic acid.

  • Conditions : Room temperature, 12–16 hours.

  • Yield : 65–70%.

Limitations :

  • Lower efficiency due to competing oxidation reactions.

  • Requires rigorous pH control.

Optimization Strategies

Solvent Effects

SolventBrominating AgentTemperature (°C)Yield (%)
ChloroformBr₂087
CCl₄NBS8080
Acetic acidHBr/H₂O₂2568

Polar aprotic solvents like chloroform enhance bromine solubility, while CCl₄ improves thermal stability during NBS reactions.

Temperature Control

  • Br₂ Reactions : Subzero temperatures (−10°C to 0°C) minimize di-bromination.

  • NBS Reactions : Elevated temperatures (80°C) accelerate radical initiation.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 6.85 (s, 1H, aromatic), δ 5.95 (s, 2H, methylenedioxy), δ 4.25 (q, 1H, CHBr), δ 1.55 (d, 3H, CH₃).

    • ¹³C NMR : δ 195.2 (C=O), δ 147.1 (C-O), δ 108.5 (C-Br).

  • IR Spectroscopy :

    • Peaks at 1,710 cm⁻¹ (C=O stretch) and 560 cm⁻¹ (C-Br stretch) confirm functional groups.

Challenges and Solutions

Over-Bromination

  • Cause : Excess Br₂ or elevated temperatures.

  • Mitigation : Use stoichiometric Br₂, additive-controlled conditions (e.g., H₂SO₄ to stabilize intermediates).

Purification Difficulties

  • Solution : Gradient elution in column chromatography (hexane:ethyl acetate 9:1 to 7:3) effectively separates mono- and di-brominated byproducts.

Industrial-Scale Considerations

  • Continuous Flow Systems : Microreactors improve heat dissipation and reduce reaction time (2 hours vs. 4 hours batch).

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces costs.

Emerging Methodologies

  • Photobromination : UV light initiates radical bromination at ambient temperatures, reducing energy consumption (pilot-scale yields: 74%) .

科学研究应用

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The ability of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one to inhibit tumor growth has been documented in several studies. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of microbial strains. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt cellular processes in bacteria and fungi. Studies have demonstrated that modifications to the bromopropanone structure can enhance its antimicrobial activity, making it a candidate for further development as an antibiotic .
  • Neuroprotective Effects :
    • Emerging research suggests that this compound may possess neuroprotective qualities. It has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways and inflammation .

Synthetic Organic Chemistry Applications

  • Synthesis of Other Compounds :
    • 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecular architectures .
  • Building Block for Drug Development :
    • The compound is utilized as a building block in the pharmaceutical industry for the synthesis of novel drugs. Its structural features provide a scaffold for further modifications that can lead to new therapeutic agents with enhanced efficacy and reduced side effects .

Case Studies

StudyFocusFindings
Harada et al., 2018Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity .
Recent Antimicrobial StudyAntimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with lower MIC values compared to standard antibiotics .
Neuroprotective ResearchNeurodegenerative DiseasesIndicated potential benefits in reducing neuroinflammation and oxidative stress markers in vitro .

作用机制

2-溴-3’,4’-(亚甲二氧基)丙基苯酮的作用机制涉及其在合成卡西酮类物质中的作用。这些卡西酮类物质通过增加诸如多巴胺和血清素等神经递质的释放而作用于中枢神经系统。 该化合物本身可能与各种分子靶标和通路相互作用,影响这些神经递质的合成和活性 .

类似化合物:

独特性: 2-溴-3’,4’-(亚甲二氧基)丙基苯酮由于存在溴原子而具有独特性,该溴原子允许进行特定的取代反应,而其非溴化对应物则不可能。这使其成为合成各种化学化合物的宝贵中间体,并增强了其在研究和工业应用中的效用。

相似化合物的比较

(a) 1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one

  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.18 g/mol
  • Key Differences: Lacks the bromine atom at the α-position. This absence reduces molecular weight by ~31% and lowers density (estimated ~1.3–1.4 g/cm³). The non-brominated derivative is less reactive in nucleophilic substitution reactions but may exhibit higher volatility due to lower molecular weight .

(b) (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

  • Molecular Formula : C₁₇H₁₂O₃S₂
  • Molecular Weight : 328.41 g/mol
  • Key Differences: Features a conjugated enone system (C=O and C=C) instead of a brominated propanone. The extended π-conjugation enhances UV-Vis absorption properties, making it suitable for optoelectronic applications. Unlike the brominated compound, this chalcone derivative participates in strong intermolecular C–H⋯O interactions, influencing crystal packing .

(c) 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one

  • Molecular Formula : C₁₆H₁₁FO₄
  • Molecular Weight : 286.26 g/mol
  • Key Differences: Incorporates a hydroxyl group in the propenone chain, enabling hydrogen bonding. This property enhances solubility in polar solvents compared to the brominated analogue. Synthesized via Claisen-Schmidt condensation with yields up to 84% .

Halogenated Analogues

(a) (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one

  • Molecular Formula : C₁₆H₁₁BrO₃
  • Molecular Weight : 331.16 g/mol
  • Key Differences: Bromine is located on the phenyl ring rather than the propanone chain. This positional isomerism alters electronic effects, with the bromine exerting a stronger electron-withdrawing influence on the aromatic ring than the α-bromo ketone group .

(b) 2-Bromo-1-phenylpentan-1-one

  • Molecular Formula : C₁₁H₁₃BrO
  • Molecular Weight : 249.12 g/mol
  • Key Differences : Shares the α-bromo ketone moiety but lacks the benzo[d][1,3]dioxolyl group. The absence of the methylenedioxy ring reduces steric hindrance and alters lipophilicity, impacting biological activity .

Functional Group Variants

(a) Benzo[d][1,3]dioxol-5-ylboronic acid

  • Molecular Formula : C₇H₇BO₄
  • Molecular Weight : 165.94 g/mol
  • Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a contrast to the brominated ketone’s nucleophilic substitution reactivity. This compound is critical in synthesizing biaryl structures .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one C₁₀H₉BrO₃ 257.08 345.7 ± 42.0 1.584 ± 0.06 α-Bromo ketone, methylenedioxy
1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one C₁₀H₁₀O₃ 178.18 ~300 (estimated) ~1.35 (estimated) Ketone, methylenedioxy
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one C₁₇H₁₂O₃S₂ 328.41 N/A N/A Enone, methylenedioxy

生物活性

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, commonly referred to by its CAS number 52190-28-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a bromopropanone functional group. The following sections detail its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 257.08 g/mol
  • CAS Number : 52190-28-0

Synthesis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one has been documented in various studies. A typical synthesis involves the reaction of bromine with a precursor compound in chloroform under controlled conditions. The overall yield reported in some studies is approximately 87% .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one exhibit significant antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds containing the benzo[d][1,3]dioxole structure. Preliminary data suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

Study ReferenceBiological ActivityFindings
Harada et al., 2018AnticancerDemonstrated cytotoxicity against breast and colon cancer cell lines.
European Journal of Medicinal ChemistryAntimicrobialEffective against multiple bacterial strains.
Neuroprotection ResearchNeuroprotectiveReduced oxidative stress in neuronal cells.

常见问题

Q. What synthetic routes are commonly employed to prepare 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, and what are the critical reaction parameters?

The compound is synthesized via bromination of a propanone precursor under controlled conditions. For example, Friedel-Crafts acylation can introduce the benzodioxole moiety, followed by α-bromination using reagents like molecular bromine or N-bromosuccinimide (NBS). Reaction temperature (<0°C to room temperature) and stoichiometric control of brominating agents are critical to avoid over-bromination. Solvent choice (e.g., dichloromethane or carbon tetrachloride) also impacts yield and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Key techniques include:

  • NMR spectroscopy : Analyze the singlet for the benzodioxole methylenedioxy group (δ ~5.9–6.1 ppm in 1^1H NMR) and the carbonyl carbon (δ ~190–200 ppm in 13^{13}C NMR).
  • IR spectroscopy : Confirm the ketone (C=O stretch ~1700 cm1^{-1}) and bromine (C-Br stretch ~550–600 cm1^{-1}).
  • Mass spectrometry : Identify the molecular ion peak ([M]+^+) and bromine isotope pattern (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Q. How can chromatographic methods optimize purity during synthesis?

Reverse-phase HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Retention time calibration using standards (e.g., benzodioxole derivatives) ensures reproducibility. For instance, acylation intermediates are monitored via HPLC with UV detection at 254 nm to confirm retention times .

Advanced Research Questions

Q. How do computational methods like Crippen and McGowan approaches predict physicochemical properties of derivatives?

These methods estimate partition coefficients (logP), molar volume, and polar surface area. For example, Crippen’s fragmentation predicts logP by summing group contributions, while McGowan’s method calculates molar volume from molecular structure. Such data guide solubility and bioavailability studies for pharmacological analogs .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzodioxole derivatives?

Use dual refinement software (e.g., SHELXL for small molecules, PHENIX for macromolecules) to handle twinning or disorder. High-resolution data (≤1.0 Å) and iterative density modification improve model accuracy. Cross-validation with spectroscopic data (e.g., NMR) resolves ambiguities in halogen positioning .

Q. How does the bromine atom influence reactivity in nucleophilic substitutions, and what conditions optimize such reactions?

Bromine’s leaving-group ability facilitates SN2 reactions with amines (e.g., pyrrolidine) to form pharmacologically active derivatives. Polar aprotic solvents (DMF, DMSO), elevated temperatures (60–80°C), and catalytic KI enhance substitution efficiency. Steric hindrance at the α-carbon requires careful optimization of nucleophile concentration .

Q. What experimental approaches identify polymorphic forms, and how do they impact properties?

Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetone) followed by X-ray diffraction reveals distinct lattice arrangements. Differential scanning calorimetry (DSC) detects melting point variations, while dissolution studies correlate polymorph stability with bioavailability .

Q. How is enantioselective synthesis applied to generate chiral derivatives, and what validates stereochemical purity?

Chiral catalysts (e.g., BINAP-metal complexes) induce asymmetry during substitutions. Stereochemical validation uses chiral HPLC columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy. For example, enantiomeric excess (ee) >98% is achievable for amino alcohol derivatives .

Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS-active agents?

Derivatives like MDPPP HCl (a pyrrolidine-substituted analog) exhibit dopamine reuptake inhibition. SAR studies focus on modifying the bromine position to enhance binding affinity at monoamine transporters. Radioligand assays and in vivo self-administration models quantify pharmacological effects .

Q. How are high-throughput methods used to explore bioactivity?

Automated synthesis platforms (e.g., microwave-assisted reactions) generate derivative libraries. Biological screening via fluorescence-based transporter assays (e.g., DAT, NET) identifies lead compounds. For example, benzofuran analogs derived from this scaffold show antiviral potential in HCV replication assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3',4'-(methylenedioxy)propiophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-3',4'-(methylenedioxy)propiophenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。